Cas no 1972612-60-4 ((1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo)

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo structure
1972612-60-4 structure
Nome del prodotto:(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo
Numero CAS:1972612-60-4
MF:C32H31BrN2O2
MW:555.504747629166
CID:4670631
PubChem ID:656892

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo Proprietà chimiche e fisiche

Nomi e identificatori

    • BDBM50416573
    • (1S,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • SCHEMBL301237
    • G76766
    • CHEMBL1221879
    • 1972612-60-4
    • (1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • Inchi: 1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32+/m0/s1
    • Chiave InChI: QUIJNHUBAXPXFS-XDFJSJKPSA-N
    • Sorrisi: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)[C@H](C1C=CC=CC=1)[C@](C1=CC=CC2C=CC=CC1=2)(CCN(C)C)O

Proprietà calcolate

  • Massa esatta: 554.15689g/mol
  • Massa monoisotopica: 554.15689g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 8
  • Complessità: 715
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.2
  • Superficie polare topologica: 45.6Ų

Proprietà sperimentali

  • Punto di fusione: NA
  • Punto di ebollizione: NA

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo Informazioni sulla sicurezza

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.5 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt → 0 °C; -5 °C; 5 min, rt; 14 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  < 30 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
3.5 Reagents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
2.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
4.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
4.5 Reagents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
3.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
4.1 Solvents: Tetrahydrofuran ;  30 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
5.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
5.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
5.5 Reagents: Water ;  rt
6.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: S8 ;  24 h, 125 °C
2.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
2.5 Reagents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Riferimento
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo Raw materials

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo Preparation Products

(1S,2S)-1-(6-bromo-2-metossichinolin-3-il)-4-(dimetilammino)-2-(naftalen-1-il)-1-fenilbutan-2-olo Letteratura correlata

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